N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a thiazole-acetamide derivative featuring a 2-chlorobenzyl group and a 2-thioxo-1,2-dihydroquinazolinyl amino substituent. The compound combines a thiazole core with a quinazolinone moiety, which may confer unique electronic and steric properties. Such structural motifs are often associated with biological activity, including antimicrobial and enzyme-inhibitory effects, as seen in related compounds .
Properties
CAS No. |
689266-96-4 |
|---|---|
Molecular Formula |
C20H16ClN5OS2 |
Molecular Weight |
441.95 |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C20H16ClN5OS2/c21-15-7-3-1-5-12(15)10-22-17(27)9-13-11-29-20(23-13)26-18-14-6-2-4-8-16(14)24-19(28)25-18/h1-8,11H,9-10H2,(H,22,27)(H2,23,24,25,26,28) |
InChI Key |
FFOWFJKIYQNNFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CC2=CSC(=N2)NC3=NC(=S)NC4=CC=CC=C43)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 437.5 g/mol. The compound features a thiazole and quinazoline core structure, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H19ClN4O2S |
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis typically involves multi-step organic reactions. Key steps include:
- Formation of the Quinazolinone Core : Reacting anthranilic acid with isothiocyanates under reflux conditions.
- Introduction of the Thiazole Group : Using nucleophilic substitution reactions.
- Final Coupling : Combining these intermediates to form the target compound.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of quinazolinone have been shown to inhibit HCV NS5B polymerase effectively:
| Compound | EC50 (µM) | Selectivity Index |
|---|---|---|
| Compound 11a | 0.984 | 160.71 |
| Compound 11b | 1.38 | 71.75 |
These findings suggest that modifications to the quinazoline core can enhance antiviral efficacy against hepatitis C virus (HCV) .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies demonstrated that it inhibits cell proliferation in K562 (chronic myeloid leukemia) and MCF7 (breast cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 12.5 |
| MCF7 | 15.0 |
These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Thiazole Derivatives : A series of thiazole derivatives showed promising results against various viral strains, with some compounds achieving over 95% inhibition in vitro .
- Cytotoxicity Assays : Research on related quinazoline derivatives indicated that structural modifications significantly impacted their cytotoxicity profiles, suggesting a structure–activity relationship that can be exploited in drug design .
Scientific Research Applications
Antimicrobial Applications
Research has shown that quinazolinone derivatives, including N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide, exhibit significant antimicrobial properties. The compound has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, which is crucial in the fight against antibiotic resistance.
Case Study: Antimicrobial Activity Evaluation
In a study evaluating the antimicrobial activity of similar compounds, derivatives were tested against a range of bacterial strains using the turbidimetric method. The results indicated promising activity against both types of bacteria, suggesting that modifications in the thiazole and quinazolinone structures can enhance efficacy .
Anticancer Activity
The anticancer potential of this compound is particularly notable. Quinazolinone derivatives are known to inhibit critical enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating signal transduction pathways associated with cell survival.
Case Study: Cytotoxicity Assessment
A detailed investigation into the cytotoxic effects of related quinazolinone derivatives revealed significant activity against breast cancer cell lines (MCF7). The study utilized the Sulforhodamine B assay to quantify cell viability post-treatment with these compounds. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .
Research Findings
Recent studies have focused on synthesizing novel derivatives with improved pharmacological profiles. For instance, modifications to the thiazole and quinazoline moieties have been explored to enhance both antimicrobial and anticancer activities. The combination of these functionalities within a single molecule represents a promising strategy for developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares a thiazole-acetamide backbone with several structurally related derivatives. Key differences lie in substituents, which influence physicochemical and biological properties:
Physicochemical Properties
Melting Points :
- Compounds with electron-withdrawing groups (e.g., 8d’s 3,4-dichlorobenzyl) exhibit higher melting points (129–131.5°C vs. 8c’s 114–116°C), likely due to increased polarity and intermolecular forces .
- The twisted conformation in ’s compound (61.8° dihedral angle) may reduce packing efficiency, yet its melting point (459–461 K) remains high due to hydrogen-bonded dimers .
Synthetic Yields :
- Yields vary significantly: 21% for 8c vs. 33% for 8d, suggesting dichlorobenzyl derivatives may form more stable intermediates .
Q & A
Q. How is N-(2-chlorobenzyl)-2-(2-((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)thiazol-4-yl)acetamide synthesized, and what analytical methods confirm its structure?
Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, similar thiazole-acetamide derivatives are prepared by reacting 2-aminothiazole precursors with chloroacetyl chloride in the presence of triethylamine (Et₃N) in dioxane or dichloromethane . Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify characteristic peaks, such as aromatic protons (6.8–8.2 ppm) and carbonyl carbons (~170 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 471 [M⁺]) and fragmentation patterns validate the molecular formula .
- Elemental analysis : Calculated vs. observed C, H, N values (e.g., 61.07% C, 5.55% H, 8.90% N) assess purity .
Q. What experimental protocols are used to assess the biological activity of this compound?
Answer: In vitro assays are standard:
- Antimicrobial activity : Disk diffusion or microdilution methods against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Spectrophotometric assays targeting kinases or proteases linked to disease pathways .
Q. How is the purity of the compound validated, and what are common contaminants?
Answer:
- Chromatography : HPLC or TLC with UV detection (λ = 254–280 nm) ensures homogeneity.
- Melting point analysis : Sharp melting ranges (e.g., 114–116°C) indicate purity .
- Common contaminants : Unreacted starting materials (e.g., 2-chlorobenzylamine), byproducts from incomplete coupling, or solvent residues (e.g., dioxane) .
Advanced Research Questions
Q. How can computational tools optimize the synthesis and predict reactivity of this compound?
Answer:
- Retrosynthetic analysis : Tools like AI-driven synthesis planners (e.g., Reaxys, Pistachio) propose routes based on known reactions of thiazole and quinazoline moieties .
- DFT calculations : Predict regioselectivity in nucleophilic substitutions (e.g., chloroacetamide coupling) and transition-state energetics .
- Molecular docking : Screens potential binding modes with biological targets (e.g., kinases) to prioritize derivatives for synthesis .
Q. How are crystallographic data analyzed to resolve structural ambiguities in this compound?
Answer:
- Single-crystal X-ray diffraction : SHELX software refines bond lengths, angles, and torsion angles. For example, SHELXL handles high-resolution data to resolve disorder in aromatic rings or flexible side chains .
- Twinned data refinement : SHELXE robustly processes twinned crystals, common in thiazole derivatives, by applying twin-law matrices .
- Validation tools : PLATON checks for voids, hydrogen-bonding networks, and geometric outliers .
Q. How can researchers address contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
Answer:
- Dynamic effects : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) or tautomerism in the thioxoquinazoline moiety may explain discrepancies .
- Paramagnetic impurities : EDTA washing or filtration removes metal ions causing peak broadening .
- DFT-NMR comparison : Gaussian or ORCA calculates H/C chemical shifts using B3LYP/6-311+G(d,p) to validate assignments .
Q. What strategies improve yield in multi-step syntheses involving thiazole-quinazoline hybrids?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) for thiazole ring formation .
- Protecting groups : Use Boc or Fmoc to shield amines during chloroacetylation .
- Catalytic optimization : Pd/Cu catalysts enhance coupling efficiency in quinazoline-thiazole linkages .
Q. How do structural modifications (e.g., halogen substitution) affect bioactivity?
Answer:
- Electron-withdrawing groups : Chlorine at the benzyl position enhances membrane permeability and target binding (e.g., kinase inhibition) .
- Thioxo vs. oxo substitution : The 2-thioxo group in quinazoline increases hydrogen-bonding potential with cysteine residues in enzymes .
- Morpholinoethoxy additions : Improve solubility and pharmacokinetics but may reduce CNS penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
